
4-甲基伞形酮硬脂酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, also known as Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, is a useful research compound. Its molecular formula is C28H42O4 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
脂肪酶活性测量
4-甲基伞形酮硬脂酸酯被用作测量脂肪酶活性的底物 {svg_1}. 它是一种灵敏的荧光底物,用于测量酸性和碱性脂肪酶活性 {svg_2}. 当用作脂肪酶的底物时,释放的甲基伞形酮在 450 nm 处被监测 {svg_3}.
透明质酸合成抑制
已知 4-甲基伞形酮硬脂酸酯可抑制透明质酸 (HA) 的合成,HA 是许多慢性炎症部位细胞外基质中的重要成分 {svg_4}. 这种抑制已被观察到在几种动物疾病模型中具有有益效果 {svg_5}.
炎症的治疗策略
4-甲基伞形酮硬脂酸酯对 HA 合成的抑制已被用作炎症的治疗策略 {svg_6}. 它在许多疾病过程中发挥着核心作用,包括炎症和癌症进展 {svg_7}.
自身免疫的治疗策略
4-甲基伞形酮硬脂酸酯也被用作自身免疫的治疗策略 {svg_8}. 它已在几种自身免疫疾病动物模型中显示出有益效果 {svg_9}.
癌症的治疗策略
该化合物已被用作癌症的治疗策略 {svg_10}. 据观察,它可以抑制肿瘤生长和转移 {svg_11}.
胆汁淤积的治疗
4-甲基伞形酮硬脂酸酯是一种经批准用于治疗胆汁淤积的药物 {svg_12}. 胆汁淤积是一种胆汁无法从肝脏流到十二指肠的疾病 {svg_13}.
减少纤维化
在动物模型中,观察到 4-甲基伞形酮硬脂酸酯可减少纤维化 {svg_14}. 纤维化是结缔组织的增厚和瘢痕形成,通常是由于损伤引起的 {svg_15}.
降低体重、血清胆固醇和胰岛素抵抗
已观察到 4-甲基伞形酮硬脂酸酯在动物模型中降低体重、血清胆固醇和胰岛素抵抗 {svg_16}. 这表明它在代谢疾病管理中的潜在用途 {svg_17}.
作用机制
Target of Action
4-Methylumbelliferyl stearate, also known as 4-Methyllumbelliferyl stearate or Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, is primarily used as a substrate for the measurement of lipase activity . The compound’s primary targets are enzymes and transcription factors, including 13 members of the nuclear receptor superfamily regulating lipid and carbohydrate metabolism .
Mode of Action
4-Methylumbelliferyl stearate is a well-known hyaluronic acid synthesis inhibitor . When this compound is used as a substrate for lipase, the released methylumbelliferone is monitored . It has been shown to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance. It also inhibits tumor progression and metastasis .
Biochemical Pathways
The compound affects various biochemical pathways. It has been found to decrease the synthesis of hyaluronan, a prominent component of the extracellular matrix at many sites of chronic inflammation . This results in changes in the expression of genes involved in bile acid metabolism, gluconeogenesis, and immune response .
Pharmacokinetics
The pharmacokinetics of 4-Methylumbelliferyl stearate involves its metabolism via conjugation to either a glucuronic (4-MUG), or a sulfate (4-MUS). The glucuronide (4-MUG) is the predominant pathway and accounts for over 90% of its metabolism . 4-MUG is more hydrophilic and gets eliminated in the bile and urine .
Result of Action
The compound’s action results in a decrease in hyaluronan synthesis, diminished proliferation, and induced apoptosis while reducing cell migration and the activity of metalloproteinases . Furthermore, it sensitizes GL26 cells to the TMZ effect and shows selective toxicity on tumor cells without exhibiting neurotoxic effects .
Action Environment
The action of 4-Methylumbelliferyl stearate can be influenced by environmental factors. For instance, the compound’s concentration immediately drops after treatment is stopped, whereas the 4-MUG concentration shows a peak 1 hour after treatment stops . In a build-up study, 4-MU and 4-MUG treatment in mice lead to a plateau of 4-MU concentration starting at 4 days post treatment start .
属性
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h19-22H,3-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIJAZYHGUNKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229639 |
Source


|
| Record name | 4-Methyllumbelliferyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79408-85-8 |
Source


|
| Record name | 4-Methyllumbelliferyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079408858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyllumbelliferyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of using 4-Methylumbelliferyl stearate as a substrate in lipase activity assays?
A1: 4-Methylumbelliferyl stearate (MU-stearate) is a fluorogenic substrate, meaning it releases a fluorescent product upon hydrolysis. [] This property makes it particularly useful in lipase activity assays because the fluorescence intensity directly correlates with the extent of enzymatic hydrolysis. The study utilized MU-stearate, along with other substrates like triolein and cholesterol oleate, to characterize the activity of ester hydrolases (lipases) from pigeon adipose tissue. [] The use of MU-stearate allowed researchers to observe distinct acid and neutral pH optima for these enzymes, highlighting the presence of different lipase activities within the tissue extract. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
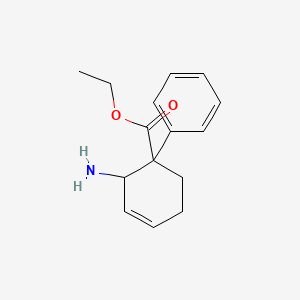
![[(1R,2R,3S,4S,5R,6S)-4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-2-[(2S,3S,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,5,6-trihydroxy-cyclohexyl] carbamate](/img/structure/B1198933.png)
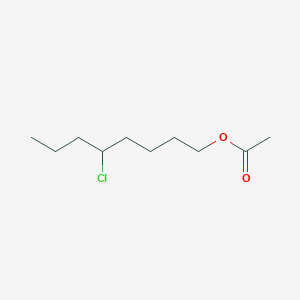
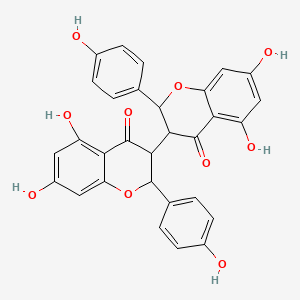


![N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)

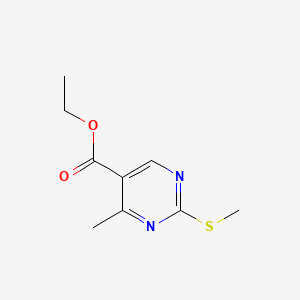
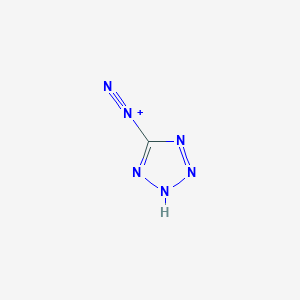
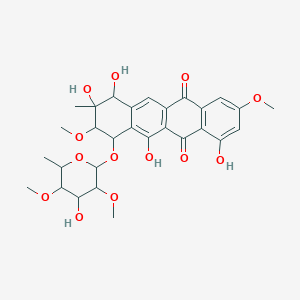
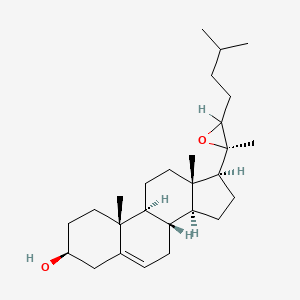

![(2S)-2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B1198953.png)
